2,4-Bis(chloromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHAIUVIYDUVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis Chloromethyl Pyridines
Direct Chloromethylation Strategies
Direct chloromethylation involves the introduction of chloromethyl groups onto a pyridine (B92270) ring in a single step. These methods are often attractive due to their directness, though they can sometimes suffer from a lack of regioselectivity.
The direct chloromethylation of pyridine derivatives using formaldehyde (B43269) and hydrochloric acid is a common approach for introducing chloromethyl groups. This electrophilic substitution reaction is often catalyzed by a Lewis acid, such as zinc chloride, to enhance the reactivity of the chloromethylating agent. While specific literature for the direct synthesis of 2,4-bis(chloromethyl)pyridine via this method is sparse, the synthesis of other isomers, such as 2,3-bis(chloromethyl)pyridine, has been documented. In a typical procedure, the pyridine derivative is treated with formaldehyde and hydrochloric acid, with careful control of the reaction temperature to optimize the yield and minimize the formation of byproducts.
An analogous method has been reported for the synthesis of naphthyridine-bis(carbene) dichloride salts, where chloromethyl ethyl ether was found to provide higher conversion and more straightforward isolation compared to the use of formaldehyde and HCl. rsc.org
| Reactants | Catalyst | Conditions | Product | Reference |
| Pyridine derivative, Formaldehyde, Hydrochloric Acid | Zinc Chloride | Controlled temperature | 2,3-Bis(chloromethyl)pyridine | |
| Naphthyridine-diimine, Chloromethyl ethyl ether | Acetic acid | 90 °C | Naphthyridine-bis(carbene) dichloride salt | rsc.org |
Thionyl chloride (SOCl₂) is a versatile and highly effective reagent for the conversion of hydroxymethyl groups to chloromethyl groups. ethz.chgoogle.com This method is particularly useful for the synthesis of bis(chloromethyl)pyridines from their corresponding bis(hydroxymethyl)pyridine precursors. The reaction proceeds via a chlorosulfite intermediate, which is then displaced by a chloride ion. This method has been successfully employed in the synthesis of 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride from 2,6-pyridinedimethanol, achieving a high molar yield. The reaction is typically carried out at room temperature with a slight excess of thionyl chloride.
For the synthesis of this compound, the required precursor would be 2,4-bis(hydroxymethyl)pyridine. While direct synthesis of this specific precursor is not widely reported, the synthesis of other isomers like 2,6-bis(hydroxymethyl)pyridine is well-established, often starting from the oxidation of 2,6-lutidine followed by reduction. ethz.chgoogle.com
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2,6-Pyridinedimethanol | Thionyl Chloride (SOCl₂) | Room temperature, 1:2.2-2.5 molar ratio | 2,6-Bis(chloromethyl)pyridine hydrochloride | 80% | |
| 3-Hydroxymethyl pyridine | Thionyl Chloride (SOCl₂) | Chloroform | 3-Chloromethyl pyridinium (B92312) hydrochloride | Not specified | orgsyn.org |
| Pentaerythritol | Thionyl Chloride (SOCl₂) | Pyridine, 65-95 °C | Pentaerythrityl trichlorohydrin | Not specified | smolecule.com |
Radical chlorination offers a direct route to bis(chloromethyl)pyridines from their corresponding dimethylpyridine (lutidine) precursors. N-Chlorosuccinimide (NCS) is a commonly used reagent for this transformation, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation. This method has been investigated for the synthesis of 2,5-bis(chloromethyl)pyridine (B32662) from 2,5-lutidine. The reaction is typically carried out in a suitable solvent like tetrachloromethane at reflux temperature. While radical chlorination can be less selective than other methods, careful control of the reaction conditions, such as the stoichiometry of NCS and the reaction time, can help to optimize the yield of the desired dichlorinated product and minimize the formation of mono- and trichlorinated byproducts.
| Starting Material | Reagent | Initiator/Condition | Solvent | Product | Yield | Reference |
| 2,5-Lutidine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | Tetrachloromethane | 2,5-Bis(chloromethyl)pyridine | 46-54% | |
| p-Xylene | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | Chlorobenzene | p-Xylene dichloride | 70-86% | |
| 2,5-Dimethylpyrazine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | Tetrachloromethane | 2,5-Bis(chloromethyl)pyrazine | 68% |
Thionyl Chloride Mediated Chlorination
Functionalization of Pyridine N-Oxides
The use of pyridine N-oxides as starting materials provides an alternative pathway for the synthesis of chloromethylpyridines, often with different regioselectivity compared to direct chlorination of the parent pyridine.
The reaction of 2-methylpyridine (B31789) N-oxide (2-picoline-N-oxide) with phosgene (B1210022) (carbonyl chloride) in the presence of a suitable solvent and an acid acceptor has been shown to produce 2-(chloromethyl)pyridine (B1213738). google.comnih.gov This method offers a route to chloromethylation under relatively mild conditions. The reaction is typically carried out at temperatures between 3°C and 25°C. nih.gov While this method is well-documented for the synthesis of mono-chloromethylpyridines, its application for the synthesis of bis(chloromethyl)pyridines from the corresponding lutidine N-oxides is less common in the literature. The synthesis of the precursor, 2,4-lutidine N-oxide, can be achieved by the oxidation of 2,4-lutidine with reagents such as hydrogen peroxide in glacial acetic acid. mdpi.com
| Starting Material | Reagent | Solvent | Temperature | Product | Reference |
| 2-Methylpyridine-N-oxide | Phosgene | Methylene (B1212753) chloride, Acetonitrile, Toluene, etc. | 3-25 °C | 2-(Chloromethyl)pyridine | google.comnih.gov |
| 3,5-Dimethylpyridine | Hydrogen Peroxide, Acetic Acid | - | 80 °C | 3,5-Lutidine N-oxide | mdpi.com |
Derivatization from Other Halogenated Pyridine Precursors
Bis(chloromethyl)pyridines can also be synthesized through the modification of other halogenated pyridine precursors. This approach can offer advantages in terms of regioselectivity, as the initial halogen placement can direct subsequent functionalization.
One such method involves the lithiation of a dihalopyridine followed by reaction with an appropriate electrophile. For instance, 2,6-dibromopyridine (B144722) can be treated with a Grignard reagent to facilitate a metal-halogen exchange, followed by reaction with an electrophile to introduce other functional groups. orgsyn.org This strategy allows for the stepwise and controlled introduction of substituents.
Another approach is the halogenation of a dimethylbipyridine via a trimethylsilyl (B98337) (TMS) intermediate. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be converted to 4,4'-bis(chloromethyl)-2,2'-bipyridine. This method is noted for its high yields and the formation of few byproducts.
Furthermore, chloromethylpyridines can be prepared from pyridinecarboxylic acids. For example, 2-chloro-5-chloromethylpyridine can be synthesized from 6-hydroxynicotinic acid through a multi-step process involving chlorination and reduction.
| Precursor | Key Reagents | Intermediate/Product | Reference |
| 2,6-Dibromopyridine | Isopropylmagnesium chloride lithium chloride complex | 2-Bromo-6-lithiopyridine | orgsyn.org |
| 4,4'-Dimethyl-2,2'-bipyridine | Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl), Hexachloroethane | 4,4'-Bis(trimethylsilylmethyl)-2,2'-bipyridine | |
| 6-Hydroxynicotinic acid | Acid chloride, Hydrogen, Chlorinating agent | 2-Chloro-5-chloromethylpyridine |
Conversion of Bis(hydroxymethyl)pyridine Analogues (e.g., 2,6-Bis(hydroxymethyl)pyridine)
A common and straightforward method for the synthesis of bis(chloromethyl)pyridines is the conversion of their corresponding bis(hydroxymethyl)pyridine analogues. This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a frequently employed reagent.
The synthesis of the analogous 2,6-Bis(chloromethyl)pyridine hydrochloride often starts from the commercially available 2,6-lutidine. The lutidine is first oxidized to 2,6-pyridinedicarboxylic acid, which is then esterified and subsequently reduced to 2,6-bis(hydroxymethyl)pyridine. The final step is the chlorination of the diol with thionyl chloride. Similarly, 4-(chloromethyl)pyridine (B78701) hydrochloride can be synthesized from 4-pyridinemethanol (B147518) using thionyl chloride. google.com
Theoretically, this compound could be synthesized from the corresponding 2,4-bis(hydroxymethyl)pyridine using a similar methodology. The reaction would proceed via a nucleophilic substitution mechanism where the hydroxyl groups are converted into good leaving groups by the chlorinating agent, followed by displacement by a chloride ion.
Table 1: Chlorination of Hydroxymethylpyridines with Thionyl Chloride
| Starting Material | Product | Reagent | Conditions | Reference |
|---|---|---|---|---|
| 2,6-Bis(hydroxymethyl)pyridine | 2,6-Bis(chloromethyl)pyridine hydrochloride | SOCl₂ | Room Temperature | |
| 4-Pyridinemethanol | 4-(Chloromethyl)pyridine hydrochloride | SOCl₂ | Not specified in abstract | google.com |
While this method is effective for the 2,6- and mono-substituted isomers, the synthesis of the starting material, 2,4-bis(hydroxymethyl)pyridine, is not as well-documented as its symmetrical counterpart. This presents a significant hurdle in the practical application of this method for the 2,4-isomer.
Utilization of Cyanuric Chloride Adducts for Controlled Halogenation (e.g., for 2-Bromo-6-(chloromethyl)pyridine)
A more advanced and milder approach to the chlorination of hydroxymethylpyridines involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of N,N-dimethylformamide (DMF). This reagent combination forms a Vilsmeier-Haack type adduct that can selectively convert alcohols to chlorides under gentle conditions, minimizing potential side reactions.
A pertinent example is the synthesis of 2-bromo-6-(chloromethyl)pyridine. In this procedure, 2-bromo-6-hydroxymethylpyridine is treated with a pre-formed adduct of cyanuric chloride and DMF in dichloromethane (B109758) at room temperature. This method is noted for its high yield and the avoidance of harsh reagents and conditions often associated with thionyl chloride, such as the evolution of toxic sulfur dioxide gas.
This methodology offers a promising alternative for the synthesis of this compound from its diol precursor, potentially leading to higher purity and better yields due to the controlled nature of the halogenation.
Advanced Synthetic Pathways and Yield Optimization
The synthesis of asymmetrically substituted pyridines like the 2,4-isomer often requires more sophisticated strategies to control regioselectivity. The inherent reactivity differences between the 2- and 4-positions of the pyridine ring can lead to mixtures of products in less controlled reactions.
One advanced approach involves the direct functionalization of a pre-existing pyridine derivative. For instance, the metallation of lutidines (dimethylpyridines) can be a powerful tool. Studies on 2,4-lutidine have shown that metallation with phenyllithium (B1222949) occurs preferentially at the 2-position methyl group. acs.org This regioselectivity could be exploited to introduce one of the chloromethyl groups, followed by a subsequent, different functionalization at the 4-position. However, achieving a double chloromethylation through this route would require careful control of reaction conditions and potentially the use of protecting groups.
Another strategy is the construction of the substituted pyridine ring itself through cycloaddition reactions. While not a direct pathway to this compound, these methods offer a high degree of control over the final substitution pattern.
Yield optimization for the synthesis of this compound, regardless of the chosen pathway, would necessitate a careful study of reaction parameters. Key factors to consider include:
Choice of Chlorinating Agent: Milder reagents like the cyanuric chloride-DMF adduct may offer better yields and fewer byproducts compared to more aggressive agents like thionyl chloride.
Reaction Temperature: Precise temperature control is crucial to prevent over-chlorination or decomposition of the desired product.
Solvent: The polarity and reactivity of the solvent can significantly influence the reaction outcome.
Purification: Due to the potential for isomeric impurities, efficient purification methods such as column chromatography or recrystallization would be essential to isolate the pure 2,4-isomer.
Reactivity and Reaction Mechanisms of Bis Chloromethyl Pyridines
Nucleophilic Substitution Reactions at the Chloromethyl Groups
The reactivity of 2,4-bis(chloromethyl)pyridine is largely defined by the two chloromethyl groups attached to the pyridine (B92270) ring. These groups are susceptible to nucleophilic substitution, making the compound a versatile building block in organic synthesis. cymitquimica.comchemimpex.com The electron-withdrawing nature of the pyridine ring enhances the reactivity of the chloromethyl groups toward nucleophiles.
This compound readily reacts with a variety of nitrogen-based nucleophiles, including primary and secondary amines, and imides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. scispace.comnih.gov This process allows for the introduction of diverse nitrogen-containing functionalities onto the pyridine scaffold.
For instance, the reaction with amines leads to the formation of the corresponding aminomethylpyridine derivatives. These reactions are fundamental in the synthesis of more complex molecules, such as ligands for metal complexes and precursors for biologically active compounds. chemimpex.comsigmaaldrich.com The reaction conditions can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the reactants and the reaction parameters.
A notable application of this reactivity is in the synthesis of ligands for coordination chemistry. For example, 2,6-bis(chloromethyl)pyridine (B1207206) has been used to synthesize a sensitive fluorescent chemosensor for mercury ions (Hg²⁺) by reacting it with aminonaphthalimide fluorophores to form a receptor of 2,6-bis(aminomethyl)pyridine. ottokemi.comsigmaaldrich.com Similarly, it is a precursor for preparing PNN ligands, such as 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, which are valuable in catalysis. sigmaaldrich.comsigmaaldrich.com
The reaction with imides, such as phthalimide, followed by subsequent hydrolysis (the Gabriel synthesis), provides a route to aminomethylpyridines. This method is particularly useful when direct amination is challenging or leads to side products.
Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product Type | Significance |
| Primary Amines | Mono- or di-aminomethylpyridines | Building blocks for ligands, pharmaceuticals |
| Secondary Amines | Mono- or di-substituted aminomethylpyridines | Synthesis of specialized ligands (e.g., PNN ligands) sigmaaldrich.comsigmaaldrich.com |
| Imides (e.g., Phthalimide) | Phthalimidomethylpyridines | Intermediates for the synthesis of primary aminomethylpyridines |
| Aminonaphthalimides | Fluorescent Chemosensors | Application in ion sensing (e.g., Hg²⁺ detection) ottokemi.comsigmaaldrich.com |
Analogous to nitrogen nucleophiles, sulfur-based nucleophiles readily participate in substitution reactions with this compound. Thiols (mercaptans) react to form thioether linkages, yielding bis(alkylthiomethyl)- or bis(arylthiomethyl)pyridines. scribd.compsu.edu These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.
The resulting sulfur-containing pyridine derivatives have applications in various fields, including the synthesis of multidentate ligands for coordination chemistry. For example, 2,6-bis(chloromethyl)pyridine has been reacted with 2-mercapto-5-methylthio-1,3,4-thiadiazole in the presence of triethylamine (B128534) to synthesize the ligand 2,6-bis[(5-methylthio-1,3,4-thiadiazol-2-ylthio)methyl]pyridine. nih.gov This highlights the utility of these reactions in constructing complex heterocyclic systems with specific coordinating properties.
The general mechanism involves the attack of the sulfur nucleophile on the carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
Table 2: Examples of Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reaction Conditions | Product Type |
| Thiols (R-SH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetone, DMF) | Bis(alkylthiomethyl)- or Bis(arylthiomethyl)pyridines |
| 2-Mercapto-5-methylthio-1,3,4-thiadiazole | Et₃N, DMF, 90°C | 2,6-Bis[(5-methylthio-1,3,4-thiadiazol-2-ylthio)methyl]pyridine nih.gov |
| Pyridine-4-thiol | Dichloromethane (B109758) (solvent activation) | Bis[(4-pyridin-1-ium-4-yl)sulfanyl]methane dication iucr.org |
In unsymmetrically substituted bis(chloromethyl)pyridines, such as this compound, the issue of regioselectivity arises. The two chloromethyl groups at the C2 and C4 positions exhibit different reactivities towards nucleophiles. This difference is influenced by both electronic and steric factors.
The C2 position is in closer proximity to the electron-withdrawing nitrogen atom of the pyridine ring, which can influence the electrophilicity of the adjacent chloromethyl group. However, the nitrogen atom can also exert steric hindrance, potentially favoring nucleophilic attack at the more accessible C4 position.
Studies on related systems, such as 3-substituted 2,6-dichloropyridines, have shown that the regioselectivity of nucleophilic aromatic substitution can be significantly influenced by the steric bulk of substituents near the reaction center. researchgate.net For instance, bulky substituents at the 3-position can direct incoming nucleophiles to the 6-position. researchgate.net While this is an SNAr reaction, similar steric principles can apply to SN2 reactions at the chloromethyl groups of this compound. The approach of a nucleophile to the C2-chloromethyl group is more sterically hindered than its approach to the C4-chloromethyl group.
Furthermore, the nature of the nucleophile itself plays a role. Bulkier nucleophiles will experience greater steric repulsion at the C2 position, leading to a higher preference for substitution at the C4 position. Conversely, smaller nucleophiles may show less regioselectivity. The interplay between the electronic activation by the pyridine nitrogen and the steric hindrance it presents creates a complex scenario where reaction conditions and the nature of the nucleophile can be tuned to control the site of substitution.
Recent research has also highlighted that the aggregation state of organometallic reagents, such as alkyllithium clusters, can dictate regioselectivity in the alkylation of pyridines, with different cluster sizes favoring attack at C2 or C4. acs.org This demonstrates the subtle factors that can govern the outcome of substitution reactions on the pyridine ring.
Reactions with Sulfur-Based Nucleophiles (e.g., thiols, thiadiazole derivatives)
Coordination Chemistry of the Pyridine Nitrogen Atom
Beyond the reactivity of its side chains, the nitrogen atom of the pyridine ring in this compound is a key functional site, acting as a Lewis base to coordinate with metal ions. ottokemi.com This property allows it to function as a ligand in the formation of a wide array of metal complexes. chemimpex.com
The lone pair of electrons on the pyridine nitrogen atom can be donated to a metal center, forming a coordinate covalent bond. This N-coordination is a fundamental aspect of the chemistry of pyridine and its derivatives. sigmaaldrich.comnih.gov In the case of this compound, the molecule can act as a monodentate ligand, binding to a metal ion solely through the pyridine nitrogen.
The presence of the chloromethyl groups can influence the electronic properties of the pyridine ring and, consequently, its coordinating ability. These groups are electron-withdrawing, which can slightly reduce the basicity of the pyridine nitrogen. However, this effect is generally not strong enough to prevent coordination with a wide range of metal ions.
While this compound itself typically acts as a monodentate ligand, it is a crucial precursor for the synthesis of multidentate ligands. chemimpex.commdpi.com By performing nucleophilic substitution reactions at the two chloromethyl groups, donor atoms (such as N, S, or P) can be introduced into the side arms. These modified side arms can then participate in coordination to the same metal ion as the pyridine nitrogen, leading to chelation.
This "pre-functionalization" approach is a cornerstone of ligand design. The resulting ligands are often pincer-type or tripodal, capable of binding to a metal center through three or more donor atoms. The design principles involve selecting appropriate nucleophiles to create side arms with the desired donor atoms and spacing to achieve stable chelate rings (typically 5- or 6-membered rings).
The flexibility of the methylene (B1212753) (-CH2-) linkers allows the coordinating side arms to arrange themselves around a metal ion in various geometries. sigmaaldrich.comnih.gov For example, 2,6-bis(chloromethyl)pyridine is a common starting material for synthesizing N,N,N-pincer ligands by reaction with amines, or P,N,P-pincer ligands by reaction with phosphines. sigmaaldrich.comacs.org These pincer ligands are highly valued in catalysis for their ability to confer stability and control the reactivity of the metal center.
The chelation modes can be varied by changing the nature of the donor atoms in the side arms and the length of the linker. This versatility allows for the fine-tuning of the electronic and steric environment around the metal, which is critical for applications in areas like catalysis, materials science, and biomedical imaging. mdpi.com
Formation of Metal-Pyridine Complexes through N-Coordination
Electrophilic and Organometallic Reactions on the Pyridine Ring
The pyridine ring, while being electron-deficient, can undergo specific electrophilic and organometallic reactions, particularly when activated. The chloromethyl groups on bis(chloromethyl)pyridines primarily act as reactive sites for nucleophilic substitution, but the pyridine core itself can be functionalized through advanced organometallic techniques.
Direct deprotonation of the pyridine ring in bis(chloromethyl)pyridines is challenging. However, functionalization can be achieved through a chlorine-lithium exchange on the chloromethyl groups. A notable example is the 4,4'-di-tert-butylbiphenyl (B167987) (DTBB)-catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. semanticscholar.orgumich.edu This reaction is typically performed under Barbier-type conditions, where the lithiation occurs in the presence of an electrophile, such as a carbonyl compound, at very low temperatures (e.g., -90°C) in a solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org
The process involves the formation of a transient 2,6-bis(lithiomethyl)pyridine intermediate. semanticscholar.org This highly reactive species immediately reacts with the electrophile present in the mixture. For instance, when various aldehydes and ketones are used as electrophiles, the reaction yields the corresponding dihydroxypyridines after hydrolysis. semanticscholar.orgumich.edu While the yields are often moderate (ranging from 35% to 62%), this method is synthetically valuable because the resulting diols are difficult to prepare through other routes and are easily isolated and purified. semanticscholar.org The Wurtz-type coupling, a common side reaction in organolithium chemistry, is minimized by performing the lithiation at low temperatures and in the presence of the electrophile. semanticscholar.org
Table 1: DTBB-Catalyzed Lithiation of 2,6-Bis(chloromethyl)pyridine with Carbonyl Compounds semanticscholar.org
| Electrophile (Carbonyl Compound) | Product (Diol) | Yield (%) |
| Isobutyraldehyde (i-BuCHO) | 2a | 45 |
| Pivalaldehyde (t-BuCHO) | 2b | 35 |
| Acetone (Me₂CO) | 2c | 51 |
| Diethyl ketone (Et₂CO) | 2d | 42 |
| Cyclopentanone ((CH₂)₄CO) | 2f | 62 |
| Cyclohexanone ((CH₂)₅CO) | 2g | 56 |
Bis(chloromethyl)pyridines can serve as precursors for ligands in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. uj.ac.za Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are particularly relevant.
In a Negishi cross-coupling approach, polyfunctional bis-pyridines can be synthesized. nih.gov This involves the reaction of a pyridylzinc reagent with a halogenated picoline in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov The efficiency of these reactions can be influenced by the electronic nature of the substituents on the pyridine rings. nih.gov
Mechanistic studies have provided insights into the selectivity of these reactions. For instance, in substrates containing both C(sp²)-Br and C(sp³)-Cl bonds, palladium catalysts can selectively facilitate the cross-coupling at the more reactive C(sp²)-Br bond. researchgate.net Using a catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃·HBF₄), various chloromethyl-1,1'-biphenyl compounds have been synthesized with high selectivity by coupling arylboronic acids with o-, m-, or p-chloromethyl bromobenzene. researchgate.net This selectivity highlights the catalyst's ability to differentiate between halide-bearing carbon atoms of different hybridizations, enabling the synthesis of complex molecules while leaving the chloromethyl group available for subsequent functionalization.
Lithiation-Induced Functionalization (e.g., for 2,6-Bis(chloromethyl)pyridine)
Redox Chemistry of Dichloromethylated Pyridines
The chloromethyl groups and the pyridine nitrogen atom in dichloromethylated pyridines are susceptible to redox reactions, allowing for their conversion into other valuable functional groups.
The chloromethyl groups of compounds like this compound can be reduced to either methyl (–CH₃) or hydroxymethyl (–CH₂OH) groups.
The reduction to methyl groups has been investigated using reagents like triphenyltin (B1233371) hydride. acs.orgacs.org This reaction proceeds via a radical mechanism involving a chlorine atom transfer from the chloromethyl group to the triphenyltin radical. acs.org Electrochemical methods have also been employed for the reduction of 2,6-bis(chloromethyl)pyridine. Controlled-potential electrolysis at a carbon cathode can cleave the carbon-chlorine bonds stepwise to produce 2,6-lutidine (2,6-dimethylpyridine) among other products. researchgate.net
The conversion of chloromethyl groups to hydroxymethyl groups is a crucial transformation. This is often achieved as the reverse of the chlorination step in the synthesis of bis(chloromethyl)pyridines. For example, the synthesis of 2,3-bis(hydroxymethyl)pyridine hydrochloride involves the reduction of 2,3-pyridinedicarboxylic acid dimethyl ester using a sodium borohydride/calcium chloride system in ethanol. acs.org The resulting diol is then chlorinated to produce the bis(chloromethyl)pyridine. acs.org This implies that the reduction of the bis(chloromethyl) derivative back to the diol is a feasible transformation, likely achievable under appropriate nucleophilic substitution/hydrolysis or specific reduction conditions.
Table 2: Selected Reduction Reactions of Chloromethylated Pyridines
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| (Chloromethyl)pyridines | Triphenyltin hydride | Methylpyridines | acs.org, acs.org |
| 2,6-Bis(chloromethyl)pyridine | Electrochemical Reduction | 2,6-Lutidine | researchgate.net |
| 2,3-Pyridinedicarboxylic acid dimethyl ester | NaBH₄ / CaCl₂ | 2,3-Bis(hydroxymethyl)pyridine | acs.org |
The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be oxidized to a pyridine N-oxide. evitachem.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions at the ring carbons. scripps.edu
The oxidation is typically carried out using peroxy acids (e.g., peracetic acid) or hydrogen peroxide in the presence of a catalyst. dcu.ie The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, increasing the dipole moment of the molecule. scripps.edu This functional group can direct subsequent reactions; for example, it activates the positions ortho (2- and 6-) and para (4-) to the nitrogen for nucleophilic attack. scripps.edu While specific documented examples for the N-oxidation of this compound are not prevalent, it is a general and predictable reaction for substituted pyridines. evitachem.comdcu.ie
Applications in Advanced Organic Synthesis Research
Building Blocks for Complex Organic Molecules
The utility of bis(chloromethyl)pyridines as foundational units for more complex molecules is a cornerstone of their application in organic synthesis. Their ability to react with various nucleophiles enables the systematic construction of larger, custom-designed molecular structures.
Synthesis of Polydentate Ligands and Chelating Agents
While the 2,6- and 2,3-isomers of bis(chloromethyl)pyridine are extensively documented as precursors for polydentate ligands and chelating agents, specific research detailing the use of 2,4-Bis(chloromethyl)pyridine for these applications is not prominent in the surveyed scientific literature. The strategic placement of donor atoms is crucial in ligand design, and research has historically focused on the C2 and C6 positions which, along with the pyridine (B92270) nitrogen, create a classic tridentate "pincer" coordination pocket. For example, 2,6-bis(chloromethyl)pyridine (B1207206) is a common starting material for synthesizing ligands by reacting it with various nucleophiles like amines or thiols. It is also used to create ligands for metal complexes, such as those with palladium, and in the synthesis of fluorescent chemosensors. A novel ligand, PCP2A, designed for MRI contrast agents, is synthesized through a macrocyclization reaction involving 2,6-bis(chloromethyl)pyridine.
Construction of Macrocyclic Architectures (e.g., Hemicarcerands, Pyridinophanes, Cryptands)
The construction of macrocycles often relies on bifunctional building blocks to bridge molecular chains or cap existing structures. Structural isomers of this compound are frequently employed for this purpose.
Hemicarcerands: These are host molecules that can physically and permanently entrap a guest molecule. Research shows that 2,6-bis(chloromethyl)pyridine is used as a key starting material in the synthesis of various hemicarcerands.
Pyridinophanes: These are a class of cyclophanes where a pyridine ring is part of the bridged structure. The synthesis of multilayered 3.3pyridinophanes has been achieved using 3,5-bis(chloromethyl)pyridine (B1338288) in a coupling reaction.
Cryptands: These are three-dimensional, multi-heterocyclic molecules that can form highly stable complexes with ions. The synthesis of specific cryptands has been reported using 2,6-bis(bromomethyl)pyridine (B1268884), a close chemical relative, in reactions with diamines or triphenols.
However, specific examples of This compound being used in the synthesis of these particular macrocyclic architectures are not widely reported in the examined literature.
Precursors for Other Heterocyclic Systems (e.g., Thienopyridines, Oxadiazole Derivatives)
The reactivity of the chloromethyl groups allows for their use in ring-forming reactions to create fused heterocyclic systems. For instance, 2,6-bis(chloromethyl)pyridine serves as a precursor to thieno[3,4-b]pyridine and thieno[3,4-c]pyridine. Similarly, the synthesis of ligands containing 1,3,4-thiadiazole (B1197879) units has been accomplished through condensation with 2,6-bis(chloromethyl)pyridine. Another related compound, 2,5-bis(chloromethyl)-1,3,4-oxadiazole, has been synthesized and studied as a model for creating conjugated polymers. There is a lack of specific documented research utilizing This compound as a direct precursor for these particular heterocyclic systems in the available literature.
Role in Polymer Science Precursor Chemistry
In polymer science, bis(chloromethyl)pyridine isomers are valued as monomers and cross-linking agents, enabling the production of polymers with specific electronic, thermal, and mechanical properties.
Monomers for Conjugated Polymers (e.g., Polyarylene Vinylenes from 2,5-Bis(chloromethyl)pyridine)
Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of great interest for their electronic and optical properties. Poly(arylene vinylene)s (PAVs) are a prominent class of these materials. The Gilch route, a dehydrohalogenation polymerization, is a common method for their synthesis.
2,5-Bis(chloromethyl)pyridine (B32662) is a key monomer used to incorporate nitrogenated aromatic rings into PAVs, which can enhance the polymer's electron affinity. The synthesis of this monomer via radical chlorination of 2,5-lutidine has been optimized to improve yields, overcoming challenges related to post-halogenation side reactions. This monomer is a crucial intermediate for preparing polyconjugated polymers of the polyarylene vinylene type.
| Monomer | Polymerization Method | Resulting Polymer Type | Key Research Finding |
|---|---|---|---|
| 2,5-Bis(chloromethyl)pyridine | Gilch Route (dehydrohalogenation) | Nitrogen-containing Poly(arylene vinylene) | Incorporation of the pyridine unit improves the electron affinity of the conjugated polymer. Optimized synthesis of the monomer provides better yields for polymerization. |
Cross-linking Agents in Specialty Polymer Production (e.g., 2,6-Bis(chloromethyl)pyridine)
Cross-linking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network. This significantly enhances the material's thermal and mechanical properties.
2,6-Bis(chloromethyl)pyridine acts as an effective cross-linking agent in the production of specialty polymers. The two reactive chloromethyl groups can react with functional groups on separate polymer chains, effectively "stitching" them together. This application is crucial in developing advanced materials where enhanced durability and stability are required.
| Compound | Role | Polymer Type | Effect of Application |
|---|---|---|---|
| 2,6-Bis(chloromethyl)pyridine | Cross-linking Agent | Specialty Polymers | Improves the thermal and mechanical properties of the final polymer product. |
Synthesis of Cyclic Polymers (e.g., using 2,6-Bis(bromomethyl)pyridine analogue)
The application of bifunctional pyridine derivatives in the construction of complex macromolecular architectures is a significant area of advanced organic synthesis. While direct studies on this compound in cyclic polymer synthesis are not extensively detailed in the literature, the principles and methodologies can be effectively demonstrated through its well-studied analogue, 2,6-Bis(bromomethyl)pyridine. nih.gov This analogue serves as a valuable precursor for a diverse range of macrocycles, illustrating the potential utility of the 2,4-isomer in polymer and material science. nih.govlookchem.com
The reactivity of the bromomethyl groups in 2,6-Bis(bromomethyl)pyridine allows for its use as a key building block in cyclization reactions. nih.govchemicalbook.com These reactions typically involve condensation with other bifunctional molecules to form large ring structures. For instance, cyclic polystyrenes have been synthesized by reacting bisanionic polystyrenes with dihaloalkanes, including bis(bromomethyl)benzenes, under low concentration conditions that favor cyclization over polycondensation. mpg.de This "A2 + B2" approach highlights a common strategy where the pyridine derivative acts as the "B2" component. mpg.de
One of the primary methods for creating cyclic polymers and macrocycles from pyridine-based precursors is through nucleophilic substitution reactions where the halogenated methyl groups are displaced. The synthesis of macrocyclic polyether-diester compounds, for example, has been achieved by treating oligoethylene glycols with pyridine dicarbonyl chlorides. scispace.com Similarly, 2,6-Bis(bromomethyl)pyridine can be reacted with various nucleophiles to form macrocycles. Due to the conformational flexibility of its bromomethyl arms, it is a choice starting material for such syntheses. nih.gov
Another powerful technique is ring-closing metathesis (RCM), which has become a key strategy for synthesizing a wide array of carbocyclic and heterocyclic compounds, including those containing pyridine units. researchgate.net This method involves the use of ruthenium-based catalysts to form carbon-carbon double bonds, effectively closing a linear precursor into a cyclic structure. uu.nlnih.gov Research has demonstrated the templated synthesis of macroheterocycles using RCM with bis(α-olefin) substituted pyridines, achieving ring sizes of up to 81 atoms. uu.nl The general approach involves preparing a linear diene precursor that incorporates the pyridine moiety and then subjecting it to a metathesis catalyst to induce cyclization. researchgate.net
The synthesis of shape-persistent macrocycles containing a single pyridine unit has been efficiently achieved through double Sonogashira-type coupling reactions between aryl bromides and alkynes. acs.orgacs.org This demonstrates another sophisticated cyclization strategy where pyridine-based dihalides are crucial starting materials.
The table below summarizes findings from studies on pyridine-containing macrocycles, illustrating the types of reactions and precursors used, which are analogous to potential applications of this compound.
Table 1: Examples of Pyridine-Containing Macrocycle Synthesis
| Precursor(s) | Reaction Type | Product Description | Research Focus |
|---|---|---|---|
| 2,6-Bis(bromomethyl)pyridine | Nucleophilic Substitution | Macrocycles with flexible bromomethyl arms | Precursor for various pyridine derivatives and coordination complexes. nih.gov |
| 2,6-Bis(2-formylphenoxymethyl)pyridine and various diamines | Schiff Base Condensation | Oxa-aza macrocyclic ligands | Synthesis of ligands for coordination with Y(III), Ln(III), Zn(II), and Cd(II) cations. cdnsciencepub.com |
| 2,6- and 3,5-pyridine dicarbonyl chlorides and oligoethylene glycols | Condensation | Macrocyclic polyether-diester ligands | Preparation of new macrocyclic ligands and study of their complexation with cations. scispace.com |
| Bis(α-olefin) substituted pyridines | Ring-Closing Metathesis (RCM) | Macroheterocycles (up to 81-membered rings) | Templated synthesis of large macrocycles using a trimeric metallopincer template. uu.nl |
| Aryl bromides and alkynes (including pyridine-based) | Sonogashira Coupling | Shape-persistent macrocycles (SPMs) | Efficient synthesis of SPMs with a single pyridine unit under mild conditions. acs.org |
Contributions to Coordination Chemistry and Catalysis Research
Design and Synthesis of Metal Complexes for Catalytic Applications
The pyridine-based framework is a cornerstone in the design of ligands for catalytic applications. The nitrogen atom serves as a primary coordination site, while the chloromethyl groups offer versatile handles for further functionalization, enabling the creation of multidentate ligands. These ligands can stabilize various transition metal centers, influencing their electronic properties and steric environment to enhance catalytic activity, selectivity, and stability.
2,6-Bis(chloromethyl)pyridine (B1207206) has been instrumental in the synthesis of pincer-type ligands, which are crucial in transition metal catalysis. scientificlabs.ie These ligands form highly stable complexes with metals like palladium, often featuring a central pyridine (B92270) ring flanked by two coordinating arms. One prominent strategy involves reacting 2,6-bis(chloromethyl)pyridine with N-substituted imidazoles to form bis(imidazoliummethyl)pyridine dihalide salts. acs.org These salts are precursors to N-heterocyclic carbene (NHC) ligands.
The resulting pincer ligands, such as the CCC-type (bis(imidazol-2-ylidene)phenyl), can be metalated under mild conditions. nih.gov For instance, reacting the ligand precursor with palladium(II) acetate (B1210297) yields stable palladium(II) pincer complexes. acs.orgnih.gov These complexes are notable for their robustness and have been investigated for their catalytic activity. sigmaaldrich.com The pincer framework provides a rigid and well-defined coordination sphere that enhances the stability of the catalytic species, including high-valent intermediates that may be involved in cross-coupling reactions. nih.gov The synthesis of palladium carbene complexes from 2,6-bis(chloromethyl)pyridine derivatives serves as a foundational approach for developing catalysts for a variety of organic transformations. acs.org
Table 1: Examples of Pincer Ligands and Complexes from 2,6-Bis(chloromethyl)pyridine Derivatives
| Precursor | Ligand Type | Metal | Resulting Complex Type | Reference(s) |
|---|---|---|---|---|
| 2,6-Bis(chloromethyl)pyridine | Pincer Carbene (CNC) | Silver(I), Palladium(II), Rhodium(I) | [2,6-bis(N-n-butylcarbenemethyl)pyridine]M(X)n | acs.org |
| 2,6-Bis(chloromethyl)pyridine | Pincer Carbene (CCC) | Palladium(II) | (DIPPCCC)PdX (X = Cl, Br) | nih.gov |
This table is generated based on data from the provided search results.
The development of efficient water oxidation catalysts (WOCs) is a critical challenge in artificial photosynthesis and renewable energy research. sacredheart.eduosti.gov Pyridine-based ligands have emerged as promising candidates for stabilizing metal centers in high oxidation states required for this demanding catalytic cycle. sacredheart.eduacs.org Research has shown that pyridine alkoxide ("pyalk") ligands, for example, can effectively support iridium and copper centers, enhancing their catalytic performance in water oxidation. sacredheart.eduacs.org The strong electron-donating properties of these ligands are key to facilitating efficient catalysis. sacredheart.edu
Similarly, copper complexes featuring bis(pyrazol-1-ylmethyl)pyridine ligands have been synthesized and studied as precatalysts for both chemical and electrochemical water oxidation. rsc.org By tuning the electronic and steric properties of the ligand, the catalytic activity can be optimized. For example, a study on four different copper(I) complexes showed that modifying the substituent groups on the pyrazole (B372694) rings directly impacted the turnover number (TON) and turnover frequency (TOF) in chemical water oxidation using cerium ammonium (B1175870) nitrate (B79036) as the oxidant. rsc.org Complex C2 , with a methyl-substituted ligand, proved to be the most active catalyst in this series. rsc.org These findings underscore the principle that pyridine-containing ligands can be systematically modified to improve the efficiency of water oxidation catalysts. sacredheart.edursc.org
Table 2: Performance of Pyridine-Ligated Copper Complexes in Chemical Water Oxidation
| Complex | Substituent on Pyrazole Ring | TON (Turnover Number) | TOF (Turnover Frequency, s⁻¹) | Reference |
|---|---|---|---|---|
| C1 | H | - | - | rsc.org |
| C2 | Me | 4.6 | 0.31 | rsc.org |
| C3 | t-Bu | - | - | rsc.org |
| C4 | Ph | 2.3 | 0.0086 | rsc.org |
Data from a study using Cerium Ammonium Nitrate (CAN) as the oxidant. rsc.org This table is generated based on data from the provided search results.
The coordination of a metal to a pyridine-based ligand profoundly influences the selectivity and efficiency of catalytic reactions. The rigid structure imparted by the pyridine ring, combined with the tunability of its substituents, allows for precise control over the metal's coordination environment. unimi.it This increased conformational rigidity can stabilize high oxidation states and influence the stereoselectivity of reactions. unimi.it
Water Oxidation Catalysis using Pyridine-Ligated Complexes
Supramolecular Assembly and Host-Guest Chemistry
The ability of bis(chloromethyl)pyridine isomers to act as versatile building blocks extends into the realm of supramolecular chemistry. The directional bonding afforded by the pyridine nitrogen and the reactive nature of the chloromethyl groups enable the construction of complex, multi-component architectures through both covalent synthesis and non-covalent interactions.
Metal coordination is a powerful tool for directing the self-assembly of discrete supramolecular structures. unimi.it Pyridine-containing ligands are frequently employed in this strategy due to their well-defined coordination vectors. unimi.it Ligands derived from 2,6-bis(chloromethyl)pyridine can be used to create macrocycles, known as pyridinophanes, through cyclization reactions. unimi.it These macrocycles can then act as hosts for various guest molecules or as ligands for further metal complexation. acs.org
For instance, reacting 2,6-bis(chloromethyl)pyridine with appropriate linkers can yield polyazamacrocycles. unimi.it These macrocyclic ligands can then coordinate with metal ions like iron(II) or palladium(II) to form intricate assemblies. unimi.ityildiz.edu.tr The resulting metal complexes can exhibit unique geometries and properties, driven by the template effect of the metal ion. In one case, a bis(1,2,3-triazolyl)pyridine macrocycle was shown to self-assemble with palladium, forming an unusual "chain of dimers" structure held together by metal coordination and hydrogen bonding. rsc.org These studies highlight how derivatives of bis(chloromethyl)pyridine can serve as key components in the bottom-up construction of functional supramolecular systems. unimi.itrsc.org
The pyridine nitrogen atom and the functional groups derived from the chloromethyl arms make bis(chloromethyl)pyridine isomers excellent platforms for designing chemosensors. These sensors typically consist of a receptor unit that selectively binds to a target ion and a signaling unit (fluorophore) that reports the binding event through a change in its optical properties.
A notable application is the development of fluorescent chemosensors for the highly toxic mercury(II) ion (Hg²⁺). researchgate.netacs.org In one prominent example, 2,6-bis(chloromethyl)pyridine was used to synthesize a receptor molecule, 2,6-bis(aminomethyl)pyridine. researchgate.netacs.org This receptor was then linked to two aminonaphthalimide fluorophores. researchgate.netacs.org The resulting chemosensor exhibited a significant, 17-fold increase in fluorescence upon binding to Hg²⁺ in a neutral aqueous buffer solution. researchgate.netacs.org The sensor demonstrated high selectivity for mercury over other common metal ions. researchgate.netacs.org This selectivity arises from the specific coordination geometry preferred by the Hg²⁺ ion, which matches the binding pocket created by the pyridine-based ligand. Such research showcases the utility of these pyridine derivatives in creating sensitive and selective tools for environmental monitoring. researchgate.net
Insufficient Published Research on 2,4-Bis(chloromethyl)pyridine
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound . The user's request for a detailed article focusing solely on this specific isomer's role in coordination chemistry, catalysis, and advanced materials development cannot be fulfilled at this time due to the absence of relevant published findings.
Extensive searches have revealed that the available body of research is overwhelmingly concentrated on other isomers, most notably 2,6-Bis(chloromethyl)pyridine and, to a lesser extent, 2,5-Bis(chloromethyl)pyridine (B32662) and various bipyridine derivatives. These related compounds have been explored for their utility as ligands in forming metal complexes for catalysis, as precursors for macrocycles, and as building blocks for polymers and fluorescent sensors. sigmaaldrich.comottokemi.comsigmaaldrich.comchemimpex.comresearchgate.netresearchgate.net
For instance, 2,6-Bis(chloromethyl)pyridine is well-documented as a versatile building block for synthesizing a wide array of pyridine derivatives and macrocycles due to the reactivity of its two chloromethyl groups and the coordinating ability of the pyridine nitrogen atom. ottokemi.com It is used to create ligands for metal complexes employed in catalysis and as intermediates for agrochemicals and pharmaceuticals. chemimpex.com Similarly, research has been conducted on the synthesis and applications of 2,5-Bis(chloromethyl)pyridine in the preparation of conjugated polymers. conicet.gov.ar
However, specific studies detailing the synthesis, coordination chemistry, catalytic applications, or use in advanced materials for the This compound isomer are not present in the accessed scientific databases. The strict requirement to focus exclusively on the 2,4- isomer prevents the substitution of information from its more studied relatives. Generating an article based on the user's outline would require detailed research findings, including data on complex formation, catalytic activity, and materials properties, which are not available for this specific compound.
Therefore, until research focusing specifically on this compound is published and becomes accessible, the creation of a scientifically accurate and thorough article as requested is not possible.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, HF, MP2 methods)
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems that are difficult to probe experimentally. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to approximate solutions to the Schrödinger equation, providing insights into molecular behavior. mdpi.com DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for studying molecules of moderate size, such as pyridine (B92270) derivatives. mdpi.com
Quantum chemical calculations are instrumental in predicting the electronic structure and reactivity of molecules. For pyridine derivatives, methods like DFT can model the electronic effects of the pyridine ring and its substituents. By calculating the charge distribution, researchers can identify electron-rich and electron-deficient areas within the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, in substituted pyridines, these calculations help in understanding how functional groups influence the reactivity of the ring and side chains. Molecular Electrostatic Potential (MEP) maps are often generated to visualize these reactive areas and charge distributions. researchgate.net Such analyses are crucial for predicting the behavior of 2,4-Bis(chloromethyl)pyridine in chemical reactions, although specific studies on this isomer are not extensively documented.
The presence of flexible side chains, such as the chloromethyl groups in bis(chloromethyl)pyridines, gives rise to rotational isomerism. Computational methods are employed to identify all possible conformers and determine their relative stabilities. A detailed study on 2,6-Bis(chloromethyl)pyridine (B1207206) (BCMP) utilized HF and DFT (B3LYP) methods with a 6-311+G(d,p) basis set to analyze its rotational isomers. nih.gov The potential energy surface was scanned by rotating the C-C bonds of the chloromethyl groups, leading to the identification of several possible conformers. nih.gov The calculations determined that the isomer labeled "R3" was the most stable due to having the lowest total energy. nih.gov This conformational flexibility is a key characteristic that influences the molecule's ability to act as a ligand in coordination chemistry. ottokemi.comottokemi.com
Calculated Energies of 2,6-Bis(chloromethyl)pyridine Rotational Isomers
| Rotational Isomer | Calculation Method | Total Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| R1 | B3LYP/6-311+G(d,p) | -1122.95679 | 1.75 |
| R2 | B3LYP/6-311+G(d,p) | -1122.95878 | 0.50 |
| R3 | B3LYP/6-311+G(d,p) | -1122.95958 | 0.00 |
| R4 | B3LYP/6-311+G(d,p) | -1122.95847 | 0.69 |
Computational chemistry is a vital tool for interpreting experimental vibrational spectra. The FT-IR and FT-Raman spectra of 2,6-Bis(chloromethyl)pyridine have been recorded and analyzed with the aid of DFT calculations. nih.gov Using the B3LYP/6-311+G(d,p) level of theory for the most stable conformer, the harmonic vibrational frequencies were calculated. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. nih.gov This process enables a detailed and reliable assignment of the observed spectral bands to specific vibrational modes of the molecule. nih.govnih.gov The excellent agreement between the scaled calculated frequencies and the experimental ones confirms the accuracy of the computational model. nih.gov
Selected Vibrational Frequencies for 2,6-Bis(chloromethyl)pyridine
| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|---|
| C-H stretch (pyridine ring) | 3075 | 3078 | 3079 |
| CH₂ stretch (asymmetric) | 2970 | 2972 | 2973 |
| C=C, C=N stretch (ring) | 1585 | 1582 | 1584 |
| CH₂ wag | 1385 | 1384 | 1386 |
| Ring breathing | 1000 | 1001 | 1001 |
| C-Cl stretch | 690 | 692 | 692 |
Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov For 2,6-Bis(chloromethyl)pyridine, the HOMO and LUMO energies were calculated, and the resulting energy gap indicates that charge transfer occurs within the molecule, contributing to its reactivity. nih.gov
FMO and NBO Analysis Results for 2,6-Bis(chloromethyl)pyridine
| Parameter | Method | Value |
|---|---|---|
| HOMO Energy | B3LYP/6-311+G(d,p) | -9.61 eV |
| LUMO Energy | B3LYP/6-311+G(d,p) | -1.07 eV |
| HOMO-LUMO Energy Gap (ΔE) | B3LYP/6-311+G(d,p) | 8.54 eV |
| Major NBO Interaction | B3LYP/6-311+G(d,p) | LP(1)N₇ → π*(C₁-C₂) |
| Stabilization Energy (E²) | B3LYP/6-311+G(d,p) | 24.31 kJ/mol |
Vibrational Spectroscopy Simulations and Assignments (e.g., for 2,6-Bis(chloromethyl)pyridine)
Mechanistic Pathway Elucidation through Computational Modeling
Beyond static molecular properties, computational modeling is crucial for elucidating the mechanisms of chemical reactions. It allows for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, providing a detailed understanding of how a reaction proceeds. acs.org
In a molecule like this compound, the two chloromethyl groups are in chemically distinct environments (positions 2 and 4 relative to the nitrogen atom). This non-equivalence means that in substitution reactions, one position is likely to be more reactive than the other, a phenomenon known as regioselectivity.
Computational modeling can predict and explain this regioselectivity. By using methods like DFT, one can calculate the partial atomic charges on the carbon atoms of the chloromethyl groups. The site with a greater positive charge is generally more susceptible to nucleophilic attack. Furthermore, transition state analysis can be performed to compare the activation energy barriers for substitution at each position. The reaction pathway with the lower energy barrier will be the favored one. Steric factors can also be assessed through molecular modeling. While specific studies modeling the regioselectivity of this compound were not found, research on other substituted pyridines demonstrates this principle. For example, studies on 3-substituted 2,6-dichloropyridines have shown that regioselectivity can be correlated with computationally derived steric parameters and solvent properties. researchgate.net A similar approach could be applied to this compound to predict whether a nucleophile would preferentially attack the C2 or C4 position.
Insights into Post-Halogenation Reactions and Product Optimization
Theoretical and computational chemistry studies have provided significant insights into the challenges associated with the synthesis of bis(chloromethyl)pyridines, particularly concerning post-halogenation reactions that can affect product yield and purity. While direct computational studies on this compound are not extensively documented in the reviewed literature, research on its isomer, 2,5-bis(chloromethyl)pyridine (B32662), offers valuable analogous understanding. These studies reveal that the primary difficulties in synthesizing the desired dichlorides are not due to a lack of reactivity or poor selectivity in the initial radical chlorination, but rather to subsequent reactions of the intended product. researchgate.nettandfonline.comconicet.gov.ar
Careful management of reaction conditions, both during the primary halogenation and in the subsequent handling of the product, is crucial for optimizing the yield of the desired α,α'-dichlorinated monomer. researchgate.net Theoretical calculations have been instrumental in understanding the factors that influence the reactivity of these systems. researchgate.nettandfonline.comconicet.gov.ar These computational models help to elucidate the electronic and steric factors that may lead to the formation of undesired byproducts.
One of the key challenges highlighted by research is the formation of polychlorinated byproducts. tandfonline.com For instance, in related syntheses, the reaction can proceed beyond the desired dichloride to form trichlorinated species. tandfonline.com The formation of these and other byproducts complicates the isolation and purification of the target compound. tandfonline.com
Computational analysis can help predict the reactivity of the chloromethyl groups, which are susceptible to nucleophilic substitution. evitachem.com This reactivity is a double-edged sword; while it makes this compound a useful building block for creating various derivatives, it also contributes to the potential for unwanted side reactions if not properly controlled. By understanding the electronic structure and potential energy surfaces of the reaction intermediates and transition states, chemists can better devise strategies to minimize these post-halogenation reactions.
For example, theoretical studies can model the impact of reaction conditions such as temperature and solvent polarity on the reaction pathways. Research has indicated that post-halogenation reactions are more likely to occur in polar media and at or above room temperature. conicet.gov.ar This suggests that computational models could be used to identify optimal, non-polar solvent systems and lower temperature profiles to suppress the formation of byproducts.
The insights gained from these computational approaches are critical for transitioning from laboratory-scale synthesis to industrial production, where efficiency and product purity are paramount. By predicting and understanding the mechanisms of post-halogenation reactions, it becomes possible to design more robust and optimized synthetic protocols.
Table of Potential Post-Halogenation Byproducts
The following table, based on analogous systems, illustrates the types of byproducts that can arise from post-halogenation reactions during the synthesis of bis(chloromethyl)pyridines. Computational studies aim to understand the formation pathways of such products to optimize the synthesis of the desired dichloride.
| Product Type | Example Structure | Significance in Synthesis |
| Desired Dichloride | This compound | The target compound for use as a monomer or synthetic intermediate. researchgate.nettandfonline.comconicet.gov.ar |
| Monochloride | 2-(Chloromethyl)-4-methylpyridine | An intermediate or byproduct resulting from incomplete halogenation. conicet.gov.ar |
| Trichloride | 2-(Dichloromethyl)-4-(chloromethyl)pyridine | A byproduct formed by over-halogenation of one of the methyl groups. tandfonline.com |
This table is illustrative and based on findings for the isomeric 2,5-bis(chloromethyl)pyridine and general principles of radical chlorination of dimethylpyridines.
Comparative Studies with Positional and Halogen Analogues
Structural and Reactivity Comparisons with 2,3-, 2,5-, and 2,6-Bis(chloromethyl)pyridine (B1207206)
The positioning of the two chloromethyl groups on the pyridine (B92270) ring in 2,4-bis(chloromethyl)pyridine versus its 2,3-, 2,5-, and 2,6-isomers leads to distinct structural and reactivity profiles. The electron-withdrawing nature of the pyridine ring nitrogen and the chloromethyl groups impacts the reactivity of these compounds in nucleophilic substitution reactions.
The reactivity of halopyridines is generally understood to be greatest at the 2, 4, and 6 positions due to the potential for addition-elimination reactions. nih.gov For instance, in reactions involving nucleophilic displacement, the chloromethyl groups at the 2- and 4-positions are more susceptible to attack. This is attributed to the electronic influence of the nitrogen atom, which stabilizes the transition states for substitution at these positions.
In contrast, the 2,3- and 2,5-isomers exhibit different reactivity patterns. The 2,3-isomer, for example, can be utilized in the synthesis of bicyclic compounds through double nucleophilic substitution. beilstein-journals.org The proximity of the two chloromethyl groups in the 2,3-isomer can also lead to unique intramolecular reactions and the formation of fused ring systems. The 2,6-isomer, with its symmetrical structure, is often used as a building block for pincer ligands and macrocycles. nih.govnih.govbeilstein-journals.org
The crystal structure of 2,6-bis(chloromethyl)pyridine reveals that the two chloromethyl groups are nearly perpendicular to the pyridine ring. smolecule.com This steric arrangement influences how the molecule interacts with other reactants.
Contrasting Reactivity Profiles with Bis(bromomethyl)pyridine Analogues
When comparing this compound to its bis(bromomethyl)pyridine counterparts, the primary difference lies in the leaving group ability of the halogen. Bromine is a better leaving group than chlorine, which generally makes bis(bromomethyl)pyridines more reactive in nucleophilic substitution reactions. smolecule.com
For example, 2,6-bis(bromomethyl)pyridine (B1268884) is noted for its enhanced reactivity compared to the chloro analogue, which is attributed to the dual bromomethyl substitution. smolecule.com This increased reactivity makes it a valuable precursor in various organic reactions for creating a wide array of pyridine derivatives. nih.gov However, this enhanced reactivity can sometimes lead to lower thermal stability and potentially lower yields in certain reactions due to increased side reactions.
The crystal structure of 2,6-bis(bromomethyl)pyridine shows π-π stacking interactions with a centroid-to-centroid distance of 3.778 Å between pyridine rings. nih.gov
Differences in Synthetic Accessibility and Yields Across Isomers
The synthetic routes to bis(chloromethyl)pyridine isomers often vary in their accessibility and yields. The preparation of these compounds can be challenging due to the formation of isomeric mixtures and polychlorinated byproducts. google.comgoogle.com
Direct chlorination of lutidines (dimethylpyridines) can be unselective. google.comgoogle.com For example, the vapor-phase chlorination of 2,3-lutidine (B1584814) can produce a mixture of mono- and bis(polychloromethyl)pyridines. google.com
A common strategy for synthesizing specific isomers involves the chlorination of the corresponding picoline-N-oxides or hydroxymethylpyridines. For instance, 2-(chloromethyl)pyridine (B1213738) can be synthesized from 2-picoline-N-oxide with reagents like phosphoryl chloride or phosgene (B1210022), with some methods achieving high conversion and selectivity. google.comwikipedia.orgresearchgate.net Similarly, 3-chloromethylpyridine hydrochloride has been synthesized from 3-pyridyl carbinol with thionyl chloride in high yield.
The synthesis of 2,5-bis(chloromethyl)pyridine (B32662) via radical chlorination has been optimized to improve yields by carefully controlling reaction conditions to minimize post-halogenation reactions. tandfonline.com The synthesis of 2,6-bis(chloromethyl)pyridine is a key step in the preparation of various ligands and macrocyclic compounds. evitachem.com
Table 1: Comparison of Synthetic Methods and Yields for Bis(chloromethyl)pyridine Isomers
| Isomer | Starting Material | Reagent(s) | Reported Yield | Reference(s) |
|---|---|---|---|---|
| 2-(Chloromethyl)pyridine | 2-Picoline-N-oxide | Phosgene, Triethylamine (B128534) | 71% conversion, 27% selectivity | google.com |
| 2-(Chloromethyl)pyridine | 2-Picoline-N-oxide | Phosphoryl chloride, Triethylamine | 90% conversion, 98% selectivity | researchgate.net |
| 3-Chloromethylpyridine | 3-Pyridyl carbinol | Thionyl chloride | 97% | |
| 2,5-Bis(chloromethyl)pyrazine | 2,5-Dimethylpyrazine | N-Chlorosuccinimide (NCS) | 21% | waikato.ac.nz |
| 2,5-Bis(chloromethyl)pyridine | 2,5-Lutidine | N-Chlorosuccinimide (NCS) | 54% | tandfonline.com |
| 2,6-Bis(chloromethyl)pyridine | 2,6-Lutidine | N-Chlorosuccinimide (NCS) | - |
Note: Yields can vary significantly based on reaction conditions and scale.
Influence of Substituent Position on Chemical Behavior and Applications
The position of the chloromethyl substituents profoundly dictates the chemical behavior and, consequently, the applications of the bis(chloromethyl)pyridine isomers.
2,4- and 2,6-Isomers: The heightened reactivity at the 2-, 4-, and 6-positions makes these isomers valuable as intermediates for attaching various functional groups through nucleophilic substitution. nih.gov The 2,6-isomer, in particular, is widely used in the synthesis of ligands for coordination chemistry and catalysis due to its ability to form stable chelate rings with metal ions. nih.govbeilstein-journals.orgoup.com
2,3-Isomer: The adjacent chloromethyl groups in the 2,3-isomer facilitate the synthesis of fused heterocyclic systems. For example, it can be used to prepare 2,3-azaisoindoline. researchgate.net It is also a precursor for certain pharmaceutical compounds. beilstein-journals.org
2,5-Isomer: This isomer is often employed in the synthesis of conjugated polymers, where the 2,5-linkage allows for the creation of extended π-systems. tandfonline.com
The different electronic and steric environments created by the substituent positions also affect the properties of resulting metal complexes and polymers. The ability to selectively functionalize different positions on the pyridine ring is crucial for designing molecules with specific properties for applications in materials science, pharmaceuticals, and catalysis. jst.go.jpacs.org
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Current synthetic methods for producing 2,4-bis(chloromethyl)pyridine and its isomers often involve multi-step processes or radical chlorination, which can suffer from poor selectivity and the formation of polychlorinated byproducts. orgsyn.orgtandfonline.com Future research is geared towards developing more direct, selective, and environmentally benign synthetic strategies.
One promising avenue involves the refinement of chloromethylation processes. Traditional methods often utilize reagents like formaldehyde (B43269) and hydrogen chloride with catalysts such as zinc chloride. evitachem.com However, there is a growing interest in exploring alternative chlorinating agents and catalytic systems to improve yields and minimize waste. For instance, the use of milder and more selective reagents could help prevent undesired side reactions. mdpi.com
Furthermore, sustainability is a key driver for innovation in chemical synthesis. Research into greener synthetic routes for pyridine (B92270) derivatives is an active area. This includes exploring the use of less hazardous solvents, reducing energy consumption, and designing processes that are more atom-economical.
A significant challenge in the synthesis of substituted pyridines is controlling the regioselectivity of the reaction. organic-chemistry.org Developing synthetic methods that allow for precise placement of the chloromethyl groups on the pyridine ring is a critical goal. This could involve the use of directing groups or novel catalytic approaches that can differentiate between the various positions on the pyridine ring.
Table 1: Comparison of Synthetic Methodologies for Chloromethylpyridines
| Method | Reagents | Advantages | Disadvantages |
| Radical Chlorination | Chlorine | One-step process | Poor selectivity, formation of byproducts tandfonline.com |
| From Picoline-N-Oxide | POCl₃ or Phosgene (B1210022) | More controlled than radical chlorination | Multi-step process, use of hazardous reagents google.comwikipedia.org |
| From Hydroxymethylpyridine | Thionyl chloride | Good for specific isomers | Requires precursor synthesis mdpi.com |
Exploration of New Catalytic Systems and Processes
The pyridine nitrogen and the reactive chloromethyl groups make this compound and its derivatives excellent candidates for the development of novel ligands and catalysts. The pyridine ring can coordinate with a wide range of metal ions, and the chloromethyl groups provide convenient handles for further functionalization. unimi.it
Future research will likely focus on designing and synthesizing new pincer-type ligands and other complexing agents derived from this compound. These ligands can be used to create stable and highly active metal complexes for a variety of catalytic transformations, including cross-coupling reactions, oxidation, and reduction processes. unimi.itacs.org For example, palladium complexes bearing ligands derived from bis(chloromethyl)pyridines have been investigated for their catalytic activity. acs.org
Moreover, the electrochemical properties of metal complexes containing pyridine-based ligands are of significant interest. researchgate.net Cyclic voltammetry studies can reveal the potential for these complexes to participate in electron-transfer processes, opening up applications in electrocatalysis. researchgate.net Research in this area could lead to the development of new catalysts for energy conversion and storage applications.
The introduction of this compound into macrocyclic structures is another promising area. unimi.it The rigidity and coordinating ability of the pyridine unit within a macrocycle can lead to complexes with enhanced stability and unique catalytic properties. unimi.it These systems could find applications in areas such as biomimetic chemistry, mimicking the active sites of metalloenzymes. mdpi.com
Integration into Advanced Functional Materials and Nanostructures
The ability of this compound to act as a versatile building block extends to the field of materials science. Its derivatives are being explored for the creation of advanced functional materials with tailored optical, electronic, and mechanical properties.
One area of interest is the development of fluorescent chemosensors. By attaching fluorophores to a receptor unit derived from bis(aminomethyl)pyridine (B13446163) (synthesized from bis(chloromethyl)pyridine), researchers have created sensors capable of detecting specific metal ions like Hg²⁺. sigmaaldrich.com Future work could expand this concept to create sensors for a wider range of analytes.
The incorporation of pyridine derivatives into polymers and nanostructures is also a rapidly growing field. For example, this compound can serve as a monomer or cross-linking agent in the synthesis of conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. tandfonline.com The nitrogen atom in the pyridine ring can improve the electron affinity of these polymers. tandfonline.com
Furthermore, pyridine-based ligands can be used to functionalize the surface of nanoparticles, creating hybrid materials with novel properties. acs.org For instance, gold nanoparticles modified with pyridine-containing ligands are being investigated for applications in targeted drug delivery and photodynamic therapy. thieme-connect.com The ability to attach these ligands to surfaces also opens up possibilities in heterogeneous catalysis. mdpi.com
Computational Design of Derivatives with Tailored Chemical Properties
Computational chemistry is becoming an increasingly powerful tool in the design of new molecules with specific properties. dovepress.com Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound derivatives before they are synthesized in the lab. chemmethod.comresearchgate.net
This in silico approach allows for the rational design of new compounds with tailored functionalities. For example, computational models can be used to predict the binding affinity of pyridine-based ligands for different metal ions, guiding the design of more effective catalysts. researchgate.net It is also possible to model the electronic properties of derivatives to optimize them for applications in optoelectronic devices. acs.orgchemmethod.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the molecular structure of pyridine derivatives and their physical properties or biological activities. researchgate.net By understanding these relationships, researchers can design new molecules with enhanced performance for specific applications.
Computational methods are also valuable for elucidating reaction mechanisms. tandfonline.com By modeling the transition states and intermediates of reactions involving this compound, chemists can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the development of more efficient synthetic procedures.
Table 2: Computationally Predicted Properties of Pyridine Derivatives
| Property | Computational Method | Application | Reference |
| Molecular Geometry | DFT | Validation of experimental structures | chemmethod.com |
| Electronic Structure (HOMO-LUMO) | DFT | Prediction of optoelectronic properties | acs.orgchemmethod.com |
| Thermodynamic Properties | QSPR | Modeling and prediction for non-tested derivatives | researchgate.net |
| Reaction Pathways | DFT | Understanding reaction mechanisms and selectivity | tandfonline.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-Bis(chloromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination of pyridine derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, chloromethylation at the 2- and 4-positions can be achieved via Friedel-Crafts alkylation under anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or chloroform), and stoichiometric control of chlorinating agents to minimize side reactions like over-chlorination . Purification via column chromatography or recrystallization is critical to isolate the product in >90% purity.
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for identifying chloromethyl group positions on the pyridine ring. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while FT-IR confirms C-Cl stretching vibrations (~550–750 cm⁻¹) .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what factors dictate its coordination geometry?
- Methodological Answer : The nitrogen atom in the pyridine ring acts as a Lewis base, coordinating with metal ions (e.g., Cu²⁺, Fe³⁺) to form complexes. The chloromethyl groups enhance conformational flexibility, enabling macrocycle formation. Coordination geometry (octahedral, tetrahedral) depends on metal ion size, solvent polarity, and ligand-to-metal ratio. Stability constants (log K) can be measured via potentiometric titrations .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of this compound?
- Methodological Answer : The reactivity of chloromethyl groups varies with their position (2 vs. 4). To prioritize substitution at the 4-position, use bulky nucleophiles (e.g., tert-butylamine) that sterically hinder the 2-position. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while controlled temperature (0–25°C) prevents elimination reactions. Monitoring via TLC or HPLC ensures reaction progress .
Q. How can researchers reconcile contradictory data on the biological activity of chloromethylpyridine derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial efficacy often arise from variations in assay conditions (e.g., cell line selection, exposure time). Standardized protocols (e.g., OECD guidelines) and comparative studies using analogs (e.g., 2,6-Bis(chloromethyl)pyridine) help isolate structural determinants of activity. Dose-response curves and molecular docking simulations clarify mechanisms .
Q. What experimental designs are recommended to study substituent effects on this compound’s reactivity?
- Methodological Answer : Systematic substitution of chloromethyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups can be performed. Kinetic studies (e.g., monitoring SN2 reaction rates with NaI in acetone) quantify electronic effects. Computational methods (DFT calculations) predict charge distribution and reactive sites .
Data Analysis and Contradiction Resolution
Q. How do structural differences between 2,4- and 2,6-Bis(chloromethyl)pyridine derivatives impact their chemical behavior?
- Methodological Answer : The 2,4-isomer exhibits higher steric hindrance near the nitrogen atom, reducing metal-binding affinity compared to the 2,6-isomer. Comparative studies using UV-Vis spectroscopy (to track complex formation) and cyclic voltammetry (redox behavior) highlight these differences. X-ray crystallography further reveals distinct bond angles and distances in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
